3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea
Description
The compound 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea is a carbazole derivative featuring a urea backbone substituted with a cyclohexyl group and a furan-2-ylmethyl moiety. The carbazole core is a privileged scaffold in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors. This compound is hypothesized to modulate cryptochrome activity and exhibit antidiabetic properties, as seen in structurally related carbazole-urea derivatives .
Properties
IUPAC Name |
1-(3-carbazol-9-yl-2-hydroxypropyl)-3-cyclohexyl-1-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c31-21(18-30-25-14-6-4-12-23(25)24-13-5-7-15-26(24)30)17-29(19-22-11-8-16-33-22)27(32)28-20-9-2-1-3-10-20/h4-8,11-16,20-21,31H,1-3,9-10,17-19H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXCPHBHZSAPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2=CC=CO2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Carbazole Derivatives
Pharmacological Profiles
- Antidiabetic Potential: The target compound’s structural similarity to Chiglitazar (a PPAR agonist) and cryptochrome-modulating carbazoles suggests dual mechanisms: insulin sensitization and glucose metabolism regulation . Compounds with triazolic substituents (e.g., 2-(4-((9H-carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone) exhibit higher α-glucosidase inhibitory activity (IC₅₀ ~ 10–50 μM), implying that the target compound’s furan group may offer comparable or superior efficacy .
Cryptochrome Modulation :
- Cyclic urea and sulfonamide derivatives show cryptochrome-binding affinities in the low micromolar range. The target compound’s urea group likely mimics these interactions, though its cyclohexyl substituent may alter binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

